

Application Notes and Protocols for the Synthesis of N-Alkylsulfamates

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Compound of Interest

Compound Name: Octamylamine sulfamate

Cat. No.: B15189938

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific entity "**Octamylamine sulfamate**" was not found in the scientific literature as a reagent for organic synthesis. The following notes detail the synthesis of N-alkylsulfamates, using octylamine as a representative primary amine substrate, a common transformation in medicinal and synthetic chemistry.

Introduction

Sulfamates are a crucial class of organic compounds characterized by the $R-O-SO_2-NHR'$ or $R_2N-SO_2-NR'_2$ functional group. They are recognized as important pharmacophores and versatile intermediates in organic synthesis. N-alkylsulfamates, in particular, are key structural motifs in a variety of therapeutic agents, including carbonic anhydrase inhibitors and antiviral drugs. Their synthesis is a critical step in the development of new chemical entities. This document provides an overview of modern synthetic routes to N-alkylsulfamates, with a focus on methods applicable to primary amines such as octylamine.

Applications in Organic Synthesis

The synthesis of N-alkylsulfamates from primary amines like octylamine is a valuable transformation for several reasons:

- **Bioisosteric Replacement:** The sulfamate moiety can serve as a bioisostere for carboxylates, phosphates, and sulfonamides, offering a strategy to modulate the physicochemical

properties of a drug candidate, such as solubility, pKa, and metabolic stability.

- **Medicinal Chemistry Scaffolds:** N-substituted sulfamates are integral components of numerous approved drugs and clinical candidates. The ability to efficiently synthesize a library of these compounds is crucial for structure-activity relationship (SAR) studies.
- **Directing Groups:** The sulfamate group can act as a directing group in C-H functionalization reactions, enabling regioselective modification of complex molecules.

General Synthetic Methods

Several reliable methods exist for the preparation of N-alkylsulfamates from primary amines. The choice of method often depends on the substrate scope, functional group tolerance, and scalability requirements.

Method 1: Reaction with Sulfamoyl Chlorides

The reaction of a primary amine with sulfamoyl chloride is a traditional and direct approach. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Method 2: Using Activated Sulfamate Transfer Reagents

More recent methods utilize stable, solid sulfamoylating agents that are easier to handle than sulfamoyl chlorides and often provide better yields and selectivity.

- **Hexafluoroisopropyl sulfamate (HFIPS):** This bench-stable solid reacts with a wide range of amines and alcohols under mild conditions to afford the corresponding sulfamates and sulfamides. The primary byproduct, hexafluoroisopropanol, is volatile and easily removed.^[1]^[2]
- **Electron-deficient Aryl Sulfamates:** Reagents like pentachlorophenyl sulfamate (PCPS) and pentafluorophenyl sulfamate (PFPS) act as activated sulfamoyl transfer agents.^[3] These reactions are often catalyzed by a simple organic base such as N-methylimidazole (NMI) and proceed under mild conditions.^[3]^[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of sulfamates from amines using various methods.

Method	Sulfamoylating Agent	Substrate	Base/Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Activated Sulfamate Transfer	Hexafluoroisopropyl sulfamate	Primary Amines	-	Dichloromethane	RT	1-4	85-95	[2]
Activated Aryl Sulfamate Transfer	Pentafluorophenyl sulfamate	Alcohols	N-Methylimidazole	Acetonitrile	RT	1-12	70-95	[3]
SuFEx with Amines	Sulfamoyl Fluorides	Primary Amines	Ca(NTf ₂) ₂ / DABCO	Acetonitrile	RT	1-3	75-90	[1]
Reaction with Sulfamoyl Chloride	Sulfamoyl Chloride	Alcohols	Sodium Hydride	DMA	0 - RT	2-6	60-85	[5]

Experimental Protocols

Protocol 1: Synthesis of N-Octylsulfamate using Hexafluoroisopropyl Sulfamate (HFIPS)

This protocol describes a general procedure for the sulfamoylation of a primary amine using a stable sulfamoyl transfer agent.

Materials:

- Octylamine
- Hexafluoroisopropyl sulfamate (HFIPS)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of octylamine (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add hexafluoroisopropyl sulfamate (1.1 mmol, 1.1 eq.).
- Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
- Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 solution (10 mL).
- Transfer the mixture to a separatory funnel and separate the layers.

- Wash the organic layer sequentially with water (10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Sulfamate via Catalytic Sulfamoylation with an Activated Aryl Sulfamate

This protocol is adapted for the sulfamoylation of an alcohol, which proceeds via a similar mechanism and highlights the utility of activated aryl sulfamates. The reaction with an amine would proceed similarly.^{[3][4]}

Materials:

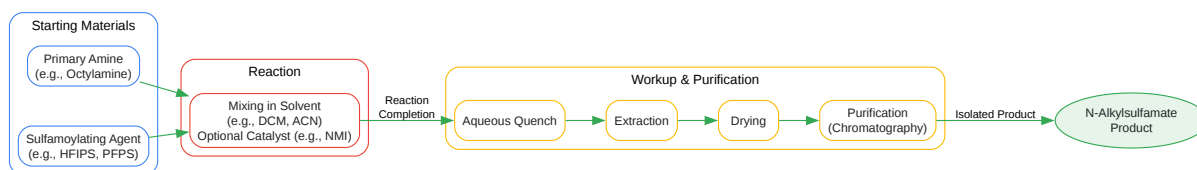
- Primary Alcohol (e.g., Benzyl alcohol) (1.0 mmol, 1.0 eq.)
- Pentafluorophenyl sulfamate (PFPS) (1.2 mmol, 1.2 eq.)
- N-Methylimidazole (NMI) (0.1 mmol, 0.1 eq.)
- Acetonitrile (ACN), anhydrous
- Ethyl acetate
- Saturated aqueous ammonium chloride (NH_4Cl)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a clean, dry vial, dissolve the primary alcohol (1.0 mmol) and pentafluorophenyl sulfamate (1.2 mmol) in anhydrous acetonitrile (5 mL).
- Add N-methylimidazole (0.1 mmol) to the solution.

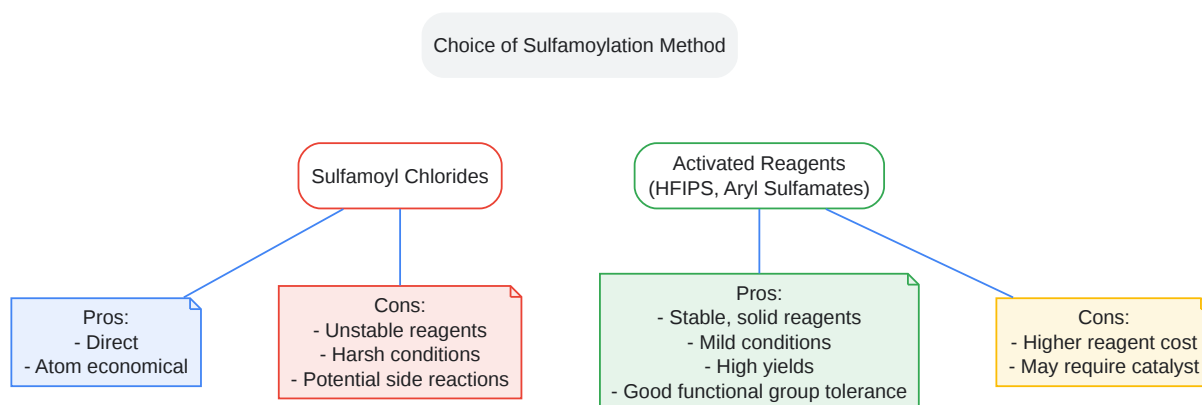
- Stir the reaction mixture at room temperature for 1 to 12 hours, monitoring by TLC.
- Once the starting material is consumed, concentrate the reaction mixture in vacuo.
- Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
- Wash the organic layer with saturated aqueous NH_4Cl (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate.
- Purify the crude product by flash column chromatography.

Visualizations



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Caption: General workflow for the synthesis of N-alkylsulfamates.



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Caption: Comparison of sulfamoylation methods.

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